3'-O-Aminothymidine-5'-triphosphate
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Overview
Description
3’-O-Aminothymidine-5’-triphosphate is a nucleotide analog with the molecular formula C10H18N3O14P3 and a molecular weight of 497.18 g/mol This compound is a modified form of thymidine triphosphate, where an amino group is introduced at the 3’-position of the thymidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Aminothymidine-5’-triphosphate typically involves the modification of thymidine triphosphateThe protected intermediate is then deprotected to yield the final product .
Industrial Production Methods: Industrial production of 3’-O-Aminothymidine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 3’-O-Aminothymidine-5’-triphosphate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form deaminated products.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed under mild conditions.
Major Products Formed:
Oxidation: Oxo derivatives of 3’-O-Aminothymidine-5’-triphosphate.
Reduction: Deaminated thymidine triphosphate.
Substitution: Substituted thymidine triphosphate derivatives.
Scientific Research Applications
3’-O-Aminothymidine-5’-triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: Employed in DNA synthesis and sequencing studies due to its ability to incorporate into DNA strands.
Medicine: Investigated for its potential use in antiviral therapies and as a diagnostic tool.
Industry: Utilized in the production of modified nucleotides for various biotechnological applications.
Mechanism of Action
The mechanism of action of 3’-O-Aminothymidine-5’-triphosphate involves its incorporation into DNA strands during replication. The amino group at the 3’-position allows for unique interactions with DNA polymerases, leading to altered DNA synthesis and potential inhibition of viral replication. The compound targets specific molecular pathways involved in DNA synthesis and repair .
Comparison with Similar Compounds
Thymidine Triphosphate (TTP): The unmodified form of 3’-O-Aminothymidine-5’-triphosphate.
3’-O-Methylthymidine-5’-triphosphate: Another modified nucleotide with a methyl group at the 3’-position.
2’-Deoxyuridine-5’-triphosphate: A nucleotide analog with a similar structure but different base moiety.
Uniqueness: 3’-O-Aminothymidine-5’-triphosphate is unique due to the presence of the amino group at the 3’-position, which imparts distinct chemical and biological properties. This modification allows for specific interactions with enzymes and nucleic acids, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C10H18N3O14P3 |
---|---|
Molecular Weight |
497.18 g/mol |
IUPAC Name |
[[3-aminooxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H18N3O14P3/c1-5-3-13(10(15)12-9(5)14)8-2-6(25-11)7(24-8)4-23-29(19,20)27-30(21,22)26-28(16,17)18/h3,6-8H,2,4,11H2,1H3,(H,19,20)(H,21,22)(H,12,14,15)(H2,16,17,18) |
InChI Key |
WTXJWVBIEUJGOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)ON |
Origin of Product |
United States |
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